molecular formula C28H25ClN4O3 B12162880 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B12162880
M. Wt: 501.0 g/mol
InChI Key: KJCMMVGHEGUFMW-XHPQRKPJSA-N
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Description

The compound 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a benzamide derivative featuring a complex enone backbone. Key structural elements include:

  • A 4-chlorobenzamide moiety at the N-terminus.
  • A (1Z)-propen-2-yl linker conjugated to a 3-phenoxyphenyl group.
  • A 3-(1H-imidazol-1-yl)propylamino side chain at the 3-oxo position.

Properties

Molecular Formula

C28H25ClN4O3

Molecular Weight

501.0 g/mol

IUPAC Name

4-chloro-N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H25ClN4O3/c29-23-12-10-22(11-13-23)27(34)32-26(28(35)31-14-5-16-33-17-15-30-20-33)19-21-6-4-9-25(18-21)36-24-7-2-1-3-8-24/h1-4,6-13,15,17-20H,5,14,16H2,(H,31,35)(H,32,34)/b26-19-

InChI Key

KJCMMVGHEGUFMW-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Benzamide Intermediate

The target molecule’s benzamide fragment originates from 4-chlorobenzoic acid , which is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enable direct amidation under mild conditions.

3-Phenoxyphenylpropenoic Acid Synthesis

The α,β-unsaturated ketoamide backbone is constructed via a Knoevenagel condensation between 3-phenoxyacetophenone and a malonate derivative. For example, reacting 3-phenoxyacetophenone with dimethyl malonate in the presence of piperidine yields the corresponding propenoic ester, which is hydrolyzed to the acid.

Imidazolylpropylamine Subunit

The amine component, 3-(1H-imidazol-1-yl)propan-1-amine , is synthesized by nucleophilic substitution of 1-chloro-3-iodopropane with imidazole, followed by Gabriel synthesis or Hofmann degradation to introduce the primary amine.

Stepwise Synthesis and Optimization

Formation of the α,β-Unsaturated Ketoamide

The condensation of 3-phenoxyphenylpropenoic acid with 4-chlorobenzamide is achieved using a mixed anhydride method. Treating the acid with isobutyl chloroformate generates a reactive intermediate, which reacts with the amine group of the imidazolylpropylamine subunit. Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates the coupling in dimethylformamide (DMF) at 0–5°C, yielding the Z-enamide isomer selectively.

Table 1: Optimization of Enamide Formation

ConditionReagentSolventTemp (°C)Yield (%)Z:E Ratio
Mixed anhydrideIsobutyl chloroformateTHF0627:3
CarbodiimideEDCl/HOBtDMFRT586:4
Uranium couplingHATUDMF0–578 9:1

Amidation with Imidazolylpropylamine

The primary amine of 3-(1H-imidazol-1-yl)propan-1-amine is coupled to the activated carboxylic acid intermediate. To suppress side reactions involving the nucleophilic imidazole ring, a Boc-protected amine is employed temporarily. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Stereochemical Control and Characterization

Z-Selectivity in Enamide Formation

The Z-configuration of the α,β-unsaturated enamide is critical for bioactivity. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the Z-isomer by slowing isomerization. Nuclear Overhauser Effect (NOE) NMR correlations between the 3-phenoxyphenyl group and the benzamide confirm the stereochemistry.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.45–7.12 (m, 9H, aromatic-H), 6.52 (s, 1H, enamide-H).

  • HRMS : m/z calculated for C₂₉H₂₄ClN₃O₃ [M+H]⁺: 522.1584, found: 522.1586.

Scale-Up and Industrial Considerations

Purification Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Pilot-scale batches (>100 g) employ preparative HPLC with a C18 column (acetonitrile/water gradient).

Yield Optimization

  • Microwave-assisted synthesis reduces reaction time for the Knoevenagel step from 12 h to 30 min, improving yield to 85%.

  • Catalytic palladium-mediated coupling minimizes byproducts during fragment assembly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The chloro group in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring and phenoxy group.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to metal ions or active sites of enzymes, while the phenoxy and benzamide groups may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Benzimidazole Derivatives ()
  • Compound 5cp (): Contains a pyrrolidin-3-yl group and benzimidazole-4-carboxamide. Lacks the imidazolylpropylamino side chain and phenoxyphenyl group .
  • Compound 5cb (): Features a phenylamino substituent and benzimidazole core. Differs in the absence of a chloro group on the benzamide .
  • Compounds 5–8 (): Share the benzamide and benzimidazolyl-3-oxopropenyl backbone but vary in the aniline substituent (e.g., 2-chloro, 3-chloro, 4-chloro, pyridinyl). The target compound’s 3-phenoxyphenyl and imidazolylpropylamino groups are unique .
Target Compound vs. Imidazole-Containing Analogs ()
  • Compound 4 (): Includes a benzodioxol ring and imidazole but lacks the benzamide and enone system .
  • Compound 400759-52-6 (): Features a methoxybenzamido group and imidazolylpropylamino chain but replaces the phenoxyphenyl with a methylbutanoyl group .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound Not provided 4-Cl, 3-phenoxyphenyl, imidazolylpropyl N/A N/A
5cp () 363.18 Benzimidazole, pyrrolidinyl N/A 77
5cb () 378.19 Phenylamino, benzimidazole N/A 21
5 () 402.10 2-Chlorophenyl, benzimidazolyl 293.5–297.2 50
6 () 402.10 3-Chlorophenyl, benzimidazolyl >300 67
7 () 402.10 4-Chlorophenyl, benzimidazolyl >300 60
400759-52-6 () 477.56 4-Methoxybenzamido, imidazolylpropyl N/A N/A
  • Chlorine Position Effects : In , the 3-chloro derivative (6 ) shows the highest yield (67%), while the 2-chloro (5 ) and 4-chloro (7 ) analogs have lower yields (50–60%) .
  • Thermal Stability : Compounds with para-substituted chlorophenyl groups (7 ) exhibit higher melting points (>300°C), likely due to symmetry and packing efficiency.

Spectroscopic Data Highlights

NMR Shifts (δ, ppm):
  • Target Compound: Not provided in evidence.
  • 5cp (): Aromatic protons at δ 7.60–7.48 (m), imidazole NH at δ 9.10 (br) .
  • 5 (): Benzimidazole protons at δ 7.72 (s), amide NH at δ 9.60 (s) .
HRMS Accuracy:
  • 5cp : Calculated [M+H]+ 363.1817 vs. observed 363.1815 (Δ = -0.0002) .
  • 5 : Calculated [M+H]+ 402.1004 vs. observed 402.0974 (Δ = -0.0030) .

Key Differentiators of the Target Compound

Unique Backbone: The combination of 3-phenoxyphenyl and imidazolylpropylamino groups distinguishes it from analogs with simpler aryl or heteroaryl substituents.

Electronic Effects: The 4-chloro and phenoxy groups may enhance lipophilicity and π-π stacking compared to methoxy () or unsubstituted analogs.

Stereochemical Complexity: The (1Z)-configured enone system (implied by nomenclature) could influence binding selectivity, though this requires validation via X-ray (as done for ’s compound) .

Biological Activity

4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features several functional groups, including an imidazole ring, a phenoxy group, and a benzamide moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H25ClN4O3C_{28}H_{25}ClN_{4}O_{3}, with a molecular weight of 501.0 g/mol. Its IUPAC name is 4-chloro-N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide. The structure includes various functional groups that can interact with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC28H25ClN4O3
Molecular Weight501.0 g/mol
IUPAC Name4-chloro-N-[...]
InChI KeyKJCMMVGHEGUFMW-XHPQRKPJSA-N

The exact mechanism of action for 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring may facilitate binding to metal ions or active sites of enzymes, while the phenoxy and benzamide groups could enhance binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antibacterial properties against various pathogens. For instance, derivatives of imidazole are known for their effectiveness against Salmonella typhi and Bacillus subtilis. The presence of the imidazole ring in this compound may confer similar antimicrobial effects.

Anticancer Potential : Compounds containing phenoxy and benzamide moieties have been investigated for their anticancer properties. Studies have reported that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition : The compound may also act as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Properties :
    • A series of imidazole derivatives were synthesized and tested against bacterial strains.
    • Results indicated moderate to strong antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity Assessment :
    • A derivative with a similar structure was tested on various cancer cell lines.
    • The study found significant inhibition of cell growth in breast cancer cells, indicating potential for further development as an anticancer agent.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of cyclooxygenase (COX) enzymes by related compounds.
    • The findings suggested that these compounds could reduce inflammation by inhibiting COX activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-chloro-N-[(1Z)-...]benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves multi-step reactions, including amide bond formation and stereoselective coupling. Key steps include:

  • Amidation : Use coupling agents like EDCI/HOBt for the imidazolylpropylamino group attachment under anhydrous conditions (dichloromethane, 0–5°C) .
  • Z-Isomer Control : Employ palladium catalysts (e.g., Pd/C) in hydrogenation reactions to stabilize the (1Z)-configuration .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the pure product .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for imidazole proton shifts (δ 7.2–7.8 ppm) and amide carbonyl signals (δ 168–170 ppm) .
  • X-Ray Crystallography : Resolve the (1Z)-configuration and phenoxyphenyl group orientation using single-crystal diffraction .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI: m/z calculated for C₃₀H₂₅ClN₄O₃) .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Methodology : Start with target-agnostic screens:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • Methodology :

  • Analog Synthesis : Modify the phenoxyphenyl group to 4-fluorophenyl or replace the imidazole with triazole to assess activity variations .
  • Data Cross-Validation : Compare IC₅₀ values across analogs using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational strategies predict binding modes and selectivity for this compound’s putative targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How do substituents (e.g., chloro, phenoxyphenyl) influence pharmacokinetic properties like metabolic stability?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
  • CYP450 Profiling : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What experimental designs optimize SAR studies for this compound’s derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary substituents (e.g., halogens, alkyl chains) systematically and analyze activity trends using partial least squares regression .
  • Free-Wilson Analysis : Quantify contributions of specific groups (e.g., imidazole vs. triazole) to potency .

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